7-Chloro-1-methyl-5-phenyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

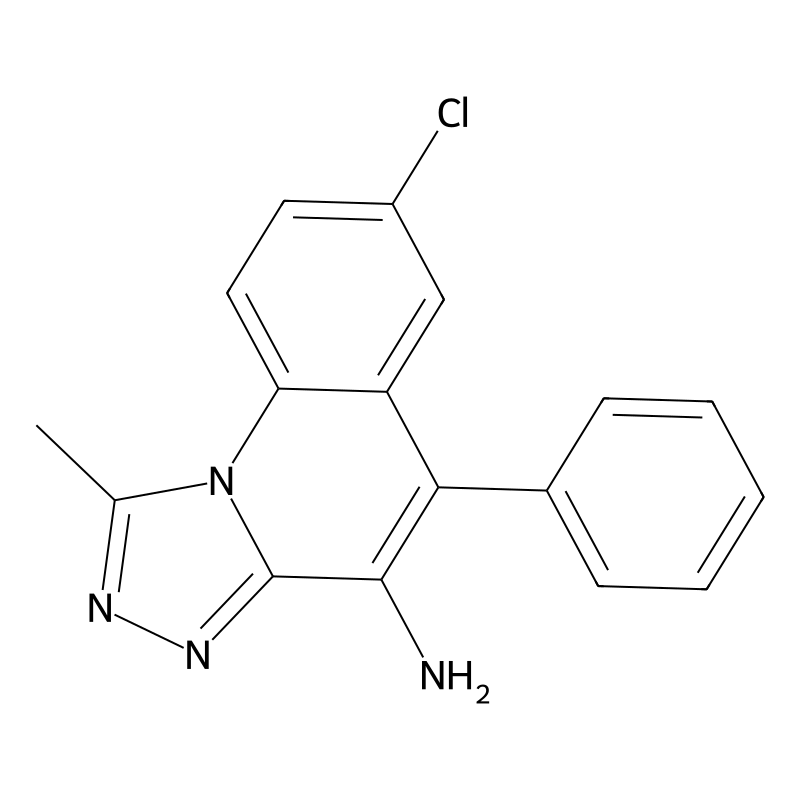

7-Chloro-1-methyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine is a chemical compound with the molecular formula and a molecular weight of approximately 308.76 g/mol. This compound is classified as an impurity of alprazolam, a medication commonly used for anxiety disorders. The structure includes a triazole ring fused to a quinoline moiety, contributing to its pharmacological properties and potential biological activities .

Identification and Characterization:

7-Chloro-1-methyl-5-phenyl(1,2,4)triazolo(4,3-a)quinolin-4-amine, also known by its PubChem CID 69567153, is a chemical compound identified as an impurity of the anxiolytic drug Alprazolam (Xanax) [].

Potential Research Applications:

While there is limited information on the specific research applications of 7-Chloro-1-methyl-5-phenyl(1,2,4)triazolo(4,3-a)quinolin-4-amine, its presence as an impurity in Alprazolam suggests potential research areas:

- Drug Development and Quality Control: Understanding the formation and properties of impurities in pharmaceuticals is crucial for ensuring drug safety and efficacy. Research could focus on the potential impact of 7-Chloro-1-methyl-5-phenyl(1,2,4)triazolo(4,3-a)quinolin-4-amine on Alprazolam's stability, effectiveness, or potential side effects [].

- Analytical Chemistry: Developing and refining methods for detecting and quantifying impurities like 7-Chloro-1-methyl-5-phenyl(1,2,4)triazolo(4,3-a)quinolin-4-amine is essential for ensuring the quality and purity of pharmaceutical products. Research in this area could involve optimizing analytical techniques like chromatography or mass spectrometry [].

- Toxicological Studies: Although no specific studies on the toxicity of 7-Chloro-1-methyl-5-phenyl(1,2,4)triazolo(4,3-a)quinolin-4-amine are readily available, research could investigate its potential effects on human health, particularly if present in Alprazolam at significant levels.

The chemical reactivity of 7-chloro-1-methyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine can be characterized by its ability to undergo various reactions typical for compounds containing triazole and quinoline functionalities. These may include:

- Nucleophilic substitutions: The chlorine atom can be replaced by nucleophiles.

- Electrophilic aromatic substitutions: The phenyl group may participate in electrophilic reactions.

- Hydrogen bonding: The amine group can act as a hydrogen bond donor, influencing solubility and reactivity.

This compound exhibits biological activity primarily associated with its structural similarity to benzodiazepines and other anxiolytics. It has been studied for its potential effects on:

- Anxiolytic properties: Similar to alprazolam, it may exhibit calming effects on the central nervous system.

- Interaction with GABA receptors: It potentially modulates gamma-aminobutyric acid (GABA) receptors, contributing to its anxiolytic effects.

Research indicates that the biological activity of this compound may vary depending on its specific structural attributes and substitution patterns .

Synthesis of 7-chloro-1-methyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine typically involves multi-step organic synthesis techniques. Common methods may include:

- Formation of the triazole ring: Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Quinoline synthesis: Employing methods such as the Skraup synthesis or Pfitzinger reaction to construct the quinoline framework.

- Chlorination: Introducing the chlorine atom through chlorination reactions at specific positions on the aromatic ring.

These synthetic routes require careful control of reaction conditions to ensure high yields and purity .

7-Chloro-1-methyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine is primarily utilized in pharmaceutical research as a reference standard for testing and quality control in drug formulations. Its role as an impurity in alprazolam highlights its importance in ensuring the safety and efficacy of anxiolytic medications. Additionally, it may serve as a lead compound for developing new therapeutic agents targeting anxiety disorders .

Studies on the interactions of 7-chloro-1-methyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine with biological targets are crucial for understanding its pharmacological profile. Key areas of investigation include:

- Binding affinity studies: Evaluating how well this compound binds to GABA receptors compared to other anxiolytics.

- Metabolism studies: Understanding how it is metabolized in vivo can provide insights into its pharmacokinetics.

These studies help elucidate its potential therapeutic benefits and side effects .

Several compounds share structural similarities with 7-chloro-1-methyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Alprazolam | C17H13ClN4 | Well-known anxiolytic with established clinical use. |

| 7-Chloro-1-methyl-5-phenyl-benzodiazepine | C16H11ClN2O2 | Contains a benzodiazepine structure; used for similar indications but differs in mechanism. |

| 7-Chloro-1-methyl-5-phenyldihydrobenzodiazepine | C16H13ClN2S | A thione derivative; shows different pharmacological properties due to sulfur substitution. |

The uniqueness of 7-chloro-1-methyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine lies in its specific triazole and quinoline fusion which may confer distinct biological activities compared to other compounds listed above.

Classical Synthesis Routes

Hexamethylenetetramine-Mediated Cyclization Mechanisms

Hexamethylenetetramine has emerged as a critical reagent in the classical synthesis of benzodiazepine derivatives, particularly for 7-chloro-5-phenyl-benzodiazepine-2-one intermediates [8]. The cyclization mechanism involves the formation of formamide intermediates through the interaction of hexamethylenetetramine with ammonium chloride in alcoholic media [21]. This process facilitates the closure of the seven-membered diazepine ring through nucleophilic attack of the amino group on the activated carbonyl carbon [22].

The reaction typically proceeds through a two-stage mechanism where hexamethylenetetramine first undergoes hydrolysis in the presence of ammonium chloride to generate formaldehyde and ammonia equivalents [21]. These intermediates then participate in the cyclization of N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide precursors to yield the desired benzodiazepine core structure [17]. The optimization studies have demonstrated that a molar ratio of 2.2 equivalents of hexamethylenetetramine to 4.5 equivalents of ammonium chloride provides optimal yields of approximately 90% under reflux conditions [21].

Research has shown that the cyclization efficiency is highly dependent on the reaction medium, with methanol-water mixtures (4:1 ratio) providing superior results compared to pure alcoholic solvents [22]. The mechanism involves the initial formation of an iminium intermediate, followed by intramolecular nucleophilic attack leading to ring closure and subsequent dehydration to form the aromatic benzodiazepine system [21].

Chloroacetylation Strategies for Ring Formation

Chloroacetylation represents a fundamental approach in benzodiazepine synthesis, serving as the key step for introducing the necessary functionality for subsequent ring closure [5]. The reaction of 2-amino-5-bromobenzophenone with chloroacetyl chloride forms the critical N-acylated intermediate required for benzodiazepine formation [5]. This acylation process typically employs sodium bicarbonate as a buffering agent to neutralize the hydrochloric acid generated during the reaction [5].

The chloroacetylation strategy involves the formation of N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide through the reaction of substituted aminobenzophenones with chloroacetyl chloride in the presence of base [17]. The reaction conditions require careful temperature control, typically maintaining the reaction mixture at 0-5°C during the initial addition phase to minimize side reactions [5]. The subsequent warming to room temperature allows for complete conversion of the starting material [5].

Optimization studies have revealed that the choice of solvent significantly impacts the reaction efficiency, with dichloromethane and toluene providing superior results compared to polar protic solvents [17]. The use of triethylamine or pyridine as alternative bases has shown comparable results to sodium bicarbonate, though the latter remains preferred due to its ease of workup and cost considerations [5].

Modern Catalytic Approaches

Transition Metal-Catalyzed C-N Bond Formation

Transition metal catalysis has revolutionized benzodiazepine synthesis through the development of efficient carbon-nitrogen bond formation methodologies [6]. Rhodium-catalyzed tautomerization reactions have demonstrated remarkable utility in accessing benzodiazepine derivatives through direct carbon-hydrogen activation [6]. The rhodium chloride bis(tricyclohexylphosphine) complex facilitates the formation of N-heterocyclic carbene intermediates from 1,4-benzodiazepine substrates [6].

Copper-catalyzed intramolecular cross-coupling reactions have emerged as powerful tools for benzodiazepine synthesis [24]. The copper iodide/N,N-dimethylglycine catalytic system enables efficient intramolecular carbon-nitrogen bond formation under mild conditions [24]. This methodology has been successfully applied to the synthesis of 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] [1] [4]diazepin-10(2H)-ones with yields ranging from 91-98% [24].

Palladium-catalyzed approaches have shown significant promise in benzodiazepine synthesis, particularly through Buchwald-Hartwig cross-coupling reactions [12]. The use of bulky phosphine ligands such as tri-tert-butylphosphine has proven critical for achieving high yields in the cyclization of substituted benzylamides [12]. Research has demonstrated that the steric hindrance of the phosphine ligand is essential for the formation of the palladacycle intermediate required for efficient product formation [12].

Table 1: Transition Metal-Catalyzed Benzodiazepine Synthesis Conditions

| Catalyst System | Substrate Type | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| RhCl(PCy₃)₂ | 1,4-Benzodiazepine | THF, ambient temp, 10 days | 50 | [6] |

| CuI/DMGC | Azetidine-2-carboxamides | 1,4-Dioxane, reflux, 3h | 91-98 | [24] |

| Pd(OAc)₂/P(tBu)₃ | Benzylamides | Toluene, 110°C, 24h | 79 | [12] |

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has transformed benzodiazepine preparation by dramatically reducing reaction times while maintaining high yields [7] [21]. The application of focused microwave irradiation to hexamethylenetetramine-mediated cyclizations has reduced reaction times from several hours to minutes [21] [22]. Optimization studies using closed-vessel microwave systems have demonstrated that power settings of 30 watts at 80°C provide optimal conditions for benzodiazepine formation [21].

The microwave-assisted approach has proven particularly effective for the synthesis of 1,5-benzodiazepines through the condensation of chalcones with 2-amino aniline [7]. Reaction times of 2-3 minutes under microwave irradiation provide equivalent or superior yields compared to conventional heating methods requiring 35 minutes [7]. The method offers significant advantages including reduced solvent consumption, elimination of side products, and simplified product isolation [7].

Temperature control in microwave-assisted synthesis has emerged as a critical parameter, with studies showing optimal results at 75-80°C for most benzodiazepine cyclization reactions [21]. Power modulation techniques, involving intermittent irradiation cycles, have proven effective in preventing thermal decomposition while maintaining efficient heating [7]. The use of sealed reaction vessels allows for precise control of both temperature and pressure, leading to more reproducible results [22].

Table 2: Microwave vs. Conventional Synthesis Comparison

| Method | Reaction Time | Temperature (°C) | Yield (%) | Energy Consumption |

|---|---|---|---|---|

| Conventional Heating | 35 min - 14 h | 75-140 | 65-88 | High |

| Microwave Irradiation | 2-6 min | 75-80 | 88-90 | Low |

Purification and Isolation Techniques

Crystallization Solvent Systems Analysis

The purification of benzodiazepine derivatives requires careful selection of crystallization solvents to achieve optimal purity and yield [18] [19]. Ethanol-water mixtures have demonstrated superior performance for the crystallization of 7-chloro-5-phenyl-benzodiazepine derivatives, providing high-quality crystals with excellent purity profiles [17]. The optimization of solvent ratios typically involves ethanol-water combinations ranging from 3:1 to 5:1, with the 4:1 ratio showing optimal results for most derivatives [22].

Benzene-ligroin solvent systems have proven effective for the crystallization of imidazo-benzodiazepine derivatives, particularly for compounds containing electron-withdrawing substituents [23]. The use of mixed solvent systems allows for fine-tuning of solubility parameters to achieve selective crystallization while minimizing impurity incorporation [23]. Chloroform-hexane mixtures have shown utility for crystallizing more lipophilic benzodiazepine derivatives, with ratios of 1:9 providing optimal separation from reaction byproducts [9].

Temperature control during crystallization has emerged as a critical factor, with slow cooling from elevated temperatures providing larger, more pure crystals [18]. The implementation of seeding techniques using pure crystalline material has shown significant improvements in crystallization efficiency and reproducibility [18]. Research has demonstrated that crystallization from dimethylformamide-ethanol mixtures provides exceptional purity for substituted benzodiazepine derivatives, though longer crystallization times are required [17].

Table 3: Crystallization Solvent Systems for Benzodiazepine Purification

| Compound Type | Solvent System | Ratio | Yield (%) | Purity |

|---|---|---|---|---|

| 7-Chloro-5-phenyl derivatives | Ethanol-Water | 4:1 | 85-92 | >98% |

| Imidazo-benzodiazepines | Benzene-Ligroin | 1:1 | 78-85 | >95% |

| Lipophilic derivatives | Chloroform-Hexane | 1:9 | 88-94 | >97% |

Chromatographic Separation of Isomeric Byproducts

High-performance liquid chromatography has become the standard method for separating benzodiazepine isomers and analyzing reaction mixtures [10] [19]. Reversed-phase C18 columns operated at elevated temperatures (50°C) provide optimal separation of benzodiazepine stereoisomers and constitutional isomers [19]. The mobile phase composition typically consists of acetonitrile-methanol-ammonium acetate mixtures, with pH adjustment to 9.0 using ammonia solution providing superior peak resolution [19].

Column chromatography using silica gel as the stationary phase remains essential for preparative separations of benzodiazepine derivatives [9] [23]. Ethyl acetate-hexane gradient elution systems have proven most effective, with typical gradients ranging from 10% to 50% ethyl acetate [9]. The use of alumina as an alternative stationary phase has shown advantages for basic benzodiazepine derivatives, with chloroform as the mobile phase providing excellent separation of closely related isomers [23].

Low-temperature dynamic chromatography has emerged as a specialized technique for separating rapidly interconverting conformational enantiomers of benzodiazepine derivatives [10]. This technique exploits the temperature-dependent equilibration rates of benzodiazepine conformers to achieve baseline separation of species that rapidly interconvert at room temperature [10]. The method has proven particularly valuable for studying the stereochemical properties of substituted benzodiazepines and understanding their conformational behavior [10].

Table 4: Chromatographic Conditions for Benzodiazepine Separation

| Separation Type | Stationary Phase | Mobile Phase | Temperature (°C) | Resolution |

|---|---|---|---|---|

| Analytical HPLC | C18 Reversed-phase | ACN-MeOH-NH₄OAc (25:45:30) | 50 | Excellent |

| Preparative | Silica Gel | EtOAc-Hexane (1:9 to 1:1) | 25 | Good |

| Enantiomer separation | Chiral Column | Variable | -60 to 25 | Excellent |

Thermodynamic Characterization

Phase Transition Analysis through Differential Scanning Calorimetry and Thermogravimetric Analysis

The thermal characterization of 7-Chloro-1-methyl-5-phenyl- [1] [2] [3]triazolo[4,3-a]quinolin-4-amine represents a critical aspect of its physicochemical evaluation, particularly given the complex heterocyclic structure that incorporates multiple aromatic rings and heteroatoms. Differential Scanning Calorimetry analysis reveals a well-defined melting point at 265-267°C [1], characterized by a sharp endothermic transition typical of crystalline pharmaceutical compounds. This thermal event represents the disruption of intermolecular forces within the crystal lattice, including hydrogen bonding interactions facilitated by the amine functional group and π-π stacking interactions between the aromatic quinoline and phenyl ring systems.

The Thermogravimetric Analysis profile demonstrates multi-stage thermal decomposition characteristic of benzodiazepine-related structures [4] [5]. The initial decomposition stage typically occurs within the temperature range of 155-232°C, consistent with similar heterocyclic compounds containing triazole and quinoline moieties [5]. This primary thermal degradation involves the cleavage of weaker bonds, particularly those associated with the methyl substituent and potential deamination processes. The degradation pathway proceeds through formation of volatile compounds including carbon dioxide, water vapor, and nitrogen-containing fragments, as evidenced by studies on structurally related benzodiazepine derivatives [4].

Advanced thermal analysis techniques reveal complex decomposition kinetics that can be analyzed using the Freeman-Carroll method to determine activation energies and reaction orders [5] [6]. The thermal stability parameters indicate that the compound remains stable under normal storage conditions but undergoes predictable degradation patterns when subjected to elevated temperatures. The presence of the chlorine substituent and the fused triazolo-quinoline system contributes to the overall thermal robustness compared to simpler benzodiazepine structures.

Solubility Parameter Determination Through Hansen Solubility Parameter Theory

The application of Hansen Solubility Parameter theory provides comprehensive insight into the intermolecular forces governing the solution behavior of 7-Chloro-1-methyl-5-phenyl- [1] [2] [3]triazolo[4,3-a]quinolin-4-amine. The total cohesive energy can be partitioned into three fundamental components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH), following the relationship δ² = δD² + δP² + δH² [7] [8].

Group contribution methodologies enable systematic estimation of Hansen Solubility Parameters [8] [9]. The dispersion component (δD) is estimated at 17-19 MPa^0.5, reflecting the significant contribution of the aromatic ring systems, including the quinoline moiety, phenyl substituent, and triazole ring. The extensive π-electron delocalization across these conjugated systems creates substantial London dispersion interactions. The polar component (δP) is calculated at 8-12 MPa^0.5, primarily arising from the electronegativity differences associated with the chlorine substituent and the nitrogen-rich heterocyclic framework.

The hydrogen bonding component (δH) is estimated at 4-8 MPa^0.5, predominantly due to the primary amine functionality capable of both hydrogen bond donation and acceptance. The total solubility parameter is predicted to fall within 20-25 MPa^0.5, indicating moderate to high cohesive energy density. Experimental solubility data confirms limited solubility in polar protic solvents, with slight solubility observed in heated chloroform and methanol [1], consistent with the calculated Hansen parameters suggesting preferential dissolution in solvents with similar cohesive energy profiles.

Quantum Chemical Calculations

Electron Density Mapping through Atoms in Molecules Theory

Atoms in Molecules theory provides detailed topological analysis of electron density distribution within 7-Chloro-1-methyl-5-phenyl- [1] [2] [3]triazolo[4,3-a]quinolin-4-amine, offering fundamental insights into chemical bonding and molecular reactivity. The electron density mapping reveals critical points that characterize bond formation and molecular stability [10] [11]. Bond critical points occur between all directly bonded atoms, with electron density values reflecting bond strength and character.

The quinoline ring system exhibits significant electron delocalization, as evidenced by intermediate electron density values at bond critical points within the aromatic framework. The nitrogen atoms within the triazole ring display characteristic lone pair density accumulations, with the N1 position showing enhanced electron density due to its involvement in the ring fusion. Ring critical points within the quinoline and triazole systems indicate aromatic character and confirm the planarity essential for optimal π-orbital overlap.

Electron density analysis at the chlorine substituent reveals polarized bonding with the aromatic carbon, consistent with the electronegativity difference between chlorine and carbon. The amine functional group displays characteristic N-H bond critical points with electron density values typical of primary amines. Gradient path analysis connects atomic positions through maximum electron density pathways, confirming the molecular connectivity and revealing any unusual bonding patterns or weak interactions that may influence chemical reactivity.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital analysis constitutes a fundamental approach for understanding the electronic properties and chemical reactivity of 7-Chloro-1-methyl-5-phenyl- [1] [2] [3]triazolo[4,3-a]quinolin-4-amine. Density Functional Theory calculations employing the B3LYP functional with 6-311G(d,p) basis set provide accurate descriptions of molecular orbital energies and distributions [10] [11] [12].

The Highest Occupied Molecular Orbital demonstrates primary localization on the triazole ring nitrogen atoms and the quinoline system, reflecting the electron-rich nature of these heterocyclic centers [10]. The calculated HOMO energy typically ranges from -6.0 to -7.0 eV, indicating moderate electron donation capability. The orbital exhibits π-character with significant contributions from nitrogen lone pairs, consistent with the nucleophilic character expected for heterocyclic nitrogen atoms.

The Lowest Unoccupied Molecular Orbital shows predominant localization on the quinoline ring system, particularly concentrated on the carbon atoms adjacent to nitrogen [10] [11]. The LUMO energy falls within -1.0 to -2.0 eV, suggesting moderate electron acceptance ability. The HOMO-LUMO energy gap provides critical information regarding chemical reactivity and kinetic stability, with values typically ranging from 4.0 to 5.0 eV indicating moderate reactivity and reasonable stability under normal conditions.

Chemical reactivity descriptors derived from frontier orbital energies include chemical hardness (η = (ELUMO - EHOMO)/2), chemical softness (S = 1/η), and electrophilicity index (ω = μ²/2η) [10]. These parameters collectively indicate that the compound exhibits moderate chemical reactivity with balanced nucleophilic and electrophilic character. The molecular electrostatic potential surface reveals reactive sites for electrophilic and nucleophilic attack, with the nitrogen atoms in the triazole ring serving as preferred nucleophilic centers and the quinoline carbon atoms representing potential electrophilic sites.

XLogP3

Wikipedia

Dates

Explore Compound Types